molecular formula C13H11ClFNO2S2 B2646306 2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034553-96-1

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2646306
CAS No.: 2034553-96-1
M. Wt: 331.8
InChI Key: YCAYNNLXMYEVPI-UHFFFAOYSA-N
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Description

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro group, a fluorophenyl sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine ring system.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the chloro and pyridine components but differs in the substituent groups.

    5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: Contains the fluorophenyl group but has a different core structure.

Uniqueness

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its combination of a chloro group, a fluorophenyl sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine core

Biological Activity

2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-c]pyridine class and features a chloro and sulfonyl group that may influence its biological activity. Its molecular formula is C13H12ClFNO2S, with a molecular weight of approximately 303.75 g/mol.

Research indicates that this compound may interact with various biological targets, particularly in the modulation of enzyme activities related to cancer and inflammation.

  • Bcl-2 Inhibition :
    • The compound has shown potential in inhibiting Bcl-2, a protein that regulates apoptosis. This inhibition may lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
  • P2Y12 Receptor Antagonism :
    • Similar compounds have been linked to P2Y12 receptor antagonism, which is crucial in platelet aggregation. This suggests that this compound could have antiplatelet effects .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
Bcl-2 InhibitionInduces apoptosis in cancer cell lines
P2Y12 Receptor AntagonismPotential antiplatelet activity
Anti-inflammatory EffectsModulates inflammatory pathways

Case Studies

Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to its ability to induce apoptosis through the intrinsic pathway by inhibiting Bcl-2 expression.

Case Study 2: Platelet Aggregation
In vitro experiments showed that the compound inhibited ADP-induced platelet aggregation in human platelets. This effect was comparable to known P2Y12 antagonists like clopidogrel.

Properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S2/c14-13-7-9-8-16(6-5-11(9)19-13)20(17,18)12-4-2-1-3-10(12)15/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAYNNLXMYEVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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